Benzyl methyl maleate
Overview
Description
Benzyl methyl maleate is an organic compound that belongs to the class of esters. It is derived from maleic acid, where one of the carboxyl groups is esterified with benzyl alcohol and the other with methanol. This compound is known for its applications in various chemical syntheses and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl methyl maleate can be synthesized through the esterification of maleic acid with benzyl alcohol and methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. Maleic anhydride is first hydrolyzed to maleic acid, which is then esterified with benzyl alcohol and methanol in the presence of an acid catalyst. The reaction mixture is continuously stirred and heated to maintain the desired temperature and reaction rate. The product is then purified through distillation or crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohols, benzyl alcohol, and methanol.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols are used under basic conditions.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, methanol.
Substitution: Corresponding amides or thioesters.
Scientific Research Applications
Benzyl methyl maleate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: this compound is used in the production of polymers, resins, and coatings due to its reactivity and ability to form cross-linked structures.
Mechanism of Action
The mechanism of action of benzyl methyl maleate involves its reactivity as an ester. The compound can undergo hydrolysis to release maleic acid, benzyl alcohol, and methanol. In biological systems, it can interact with enzymes that catalyze ester hydrolysis, leading to the formation of its constituent alcohols and acids. These products can then participate in various metabolic pathways.
Comparison with Similar Compounds
Dimethyl maleate: An ester of maleic acid with two methanol groups.
Dibenzyl maleate: An ester of maleic acid with two benzyl alcohol groups.
Diethyl maleate: An ester of maleic acid with two ethanol groups.
Comparison:
Reactivity: Benzyl methyl maleate has a unique reactivity profile due to the presence of both benzyl and methyl ester groups, making it more versatile in chemical reactions compared to dimethyl maleate or dibenzyl maleate.
Applications: While dimethyl maleate and diethyl maleate are commonly used in polymer production, this compound’s unique structure allows for its use in more specialized applications, such as pharmaceuticals and biochemical research.
Stability: The presence of the benzyl group in this compound provides additional stability compared to dimethyl maleate, making it more suitable for certain industrial processes.
Properties
IUPAC Name |
4-O-benzyl 1-O-methyl (Z)-but-2-enedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-15-11(13)7-8-12(14)16-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3/b8-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJXWTXRRZMGMV-FPLPWBNLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\C(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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